Cas no 4971-56-6 (Tetronic acid)

Tetronic acid 化学的及び物理的性質
名前と識別子
-
- Furan-2,4(3H,5H)-dione
- 2,4(3H,5H)-Furandione
- oxolane-2,4-dione
- Tetrahydrofuran-2,4-dione
- TETRONIC ACID
- Acetoaceticacid, 4-hydroxy-, g-lactone (7CI)
- Tetronic acid (6CI)
- Butanoic acid, 4-hydroxy-3-oxo-, g-lactone
- Tetrahydrofuran-3,5-dione
- beta-Tetronic acid
- C4H4O3
- JCGNDDUYTRNOFT-UHFFFAOYSA-N
- Butanoic acid, 4-hydroxy-3-oxo-, .gamma.-lactone
- tetronicacid
- 2,4-furandione
- 3,5-dihydrofuran-2,4-dione
- SBB008561
- VZ33855
- T1137
- Acetoacetic acid, 4-hydroxy-, .ga
- beta-Oxo-gamma-butyrolactone
- A827824
- SCHEMBL120199
- CS-W016655
- N2B9NB89C0
- EINECS 225-617-4
- T72521
- DTXSID30902467
- FT-0635492
- Acetoacetic acid, 4-hydroxy-, .gamma.-lactone
- Q15632823
- diethyleneglycolmonobutylether
- NoName_1711
- MFCD00010086
- AKOS009031248
- SY048546
- F0001-1298
- 4971-56-6
- UNII-N2B9NB89C0
- NS00046340
- CHEMBL4087698
- DB-051674
- Butanoic acid, 4-hydroxy-3-oxo-, gamma-lactone
- aldotetronic acids
- tetronic acids
- CHEBI:33755
- furan-(5H)-one, 4-hydroxy-
- ACETOACETIC ACID, 4-HYDROXY-, GAMMA-LACTONE
- Tetronic acid
-
- MDL: MFCD00010086
- インチ: 1S/C4H4O3/c5-3-1-4(6)7-2-3/h1-2H2
- InChIKey: JCGNDDUYTRNOFT-UHFFFAOYSA-N
- ほほえんだ: O1C(C([H])([H])C(C1([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 100.01600
- どういたいしつりょう: 100.016044
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 43.4
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.375±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 197-199 ºC
- ふってん: 324.3°Cat760mmHg
- フラッシュポイント: 151.1°C
- 屈折率: 1.47
- ようかいど: 可溶性(198 g/l)(25ºC)、
- PSA: 43.37000
- LogP: -0.49760
- ようかいせい: 自信がない
Tetronic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39-S36
-
危険物標識:
- ちょぞうじょうけん:0-10°C
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
Tetronic acid 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
Tetronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21223-5.0g |
oxolane-2,4-dione |
4971-56-6 | 95% | 5.0g |
$222.0 | 2023-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033702-10g |
Furan-2,4(3H,5H)-dione |
4971-56-6 | 95% | 10g |
¥1243.00 | 2024-05-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1137-5g |
Tetronic acid |
4971-56-6 | 96.0%(T) | 5g |
¥2160.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1137-5G |
Tetronic Acid |
4971-56-6 | >96.0%(T) | 5g |
¥1150.00 | 2024-04-16 | |
Ambeed | A590299-1g |
Furan-2,4(3H,5H)-dione |
4971-56-6 | 98% | 1g |
$26.0 | 2024-04-19 | |
Ambeed | A590299-5g |
Furan-2,4(3H,5H)-dione |
4971-56-6 | 98% | 5g |
$97.0 | 2024-04-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T818608-25g |
Tetronic acid |
4971-56-6 | 96% | 25g |
3,492.00 | 2021-05-17 | |
Enamine | EN300-21223-2.5g |
oxolane-2,4-dione |
4971-56-6 | 95% | 2.5g |
$149.0 | 2023-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033702-1g |
Furan-2,4(3H,5H)-dione |
4971-56-6 | 95% | 1g |
¥166.00 | 2024-05-11 | |
Chemenu | CM196097-10g |
Oxolane-2,4-dione |
4971-56-6 | 96% | 10g |
$*** | 2023-05-30 |
Tetronic acid サプライヤー
Tetronic acid 関連文献
-
Fan Zhang,Gang Ding,Li Li,Xiaoyue Cai,Yikang Si,Liangdong Guo,Yongsheng Che Org. Biomol. Chem. 2012 10 5307
-
Zheng-Zheng Zhang,Ni-Tao Zhang,Li-Ming Hu,Zhong-Qing Wei,Cheng-Chu Zeng,Ru-Gang Zhong,Yuan-Bin She RSC Adv. 2011 1 1383
-
3. Synthesis of analogues of γ-aminobutyric acid. Part 11. Unsaturated and saturated tetronic acid [furan-2,4(3H,5H)-dione] derivativesRobin D. Allan,Graham A. R. Johnston,Rymantas Kazlauskas,Hue W. Tran J. Chem. Soc. Perkin Trans. 1 1983 2983
-
4. 1,3-Dipolar cycloaddition route to oxygen heterocyclic trionesRaymond C. F. Jones,Kathryn A. M. Duller,Simone I. E. Vulto J. Chem. Soc. Perkin Trans. 1 1998 411
-
Amarender Manchoju,Ritesh A. Annadate,Lise Desquien,Sunil V. Pansare Org. Biomol. Chem. 2018 16 6224
-
6. Dioxolanones as synthetic intermediates. Part 2. Synthesis of tetronic acids and pulvinonesRobert Ramage,Gareth J. Griffiths,Fiona E. Shutt,John N. A. Sweeney J. Chem. Soc. Perkin Trans. 1 1984 1539
-
7. Selective C-acylation of CH-active dicarbonyl compounds with ketenylidenetriphenylphosphorane: syntheses and structures of 3-phosphoranylideneacyltetronic acids, 3-phosphoranylideneacyl-4-oxocoumarins, and 4-phosphoranylideneacylpyrazol-5-onesRainer Schobert,Sven Siegfried,Mark Nieuwenhuyzen,Wolfgang Milius,Frank Hampel C-acylation of CH-active dicarbonyl compounds with ketenylidenetriphenylphosphorane: syntheses and structures of 3-phosphoranylideneacyltetronic acids 3-phosphoranylideneacyl-4-oxocoumarins and 4-phosphoranylideneacylpyrazol-5-ones. Rainer Schobert Sven Siegfried Mark Nieuwenhuyzen Wolfgang Milius Frank Hampel J. Chem. Soc. Perkin Trans. 1 2000 1723
-
8. Index pages
-
9. Directed metallations of 4-ethylidenetetronic acid O-methyl ether and its derivatives as a synthetic entry to natural 4-oxyfuran-2-onesJudith Buck,Nicholas G. Clemo,Gerald Pattenden J. Chem. Soc. Perkin Trans. 1 1985 2399
-
Patricia Güttlein,Hedda Schrey,Haoxuan Zeng,Rainer Schobert Org. Biomol. Chem. 2022 20 4794
Tetronic acidに関する追加情報
Tetronic acid (CAS No. 4971-56-6): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Developments
Tetronic acid, with the chemical formula C6H6O6, is a significant organic compound characterized by its unique structural framework and versatile functionalities. Its CAS number, CAS No. 4971-56-6, serves as a unique identifier in the chemical and pharmaceutical industries, facilitating precise referencing in scientific literature and industrial applications. This compound has garnered considerable attention due to its broad spectrum of applications, ranging from biodegradable polymers to pharmaceutical intermediates.
The molecular structure of Tetronic acid features a six-membered lactone ring with two hydroxyl groups, which contribute to its reactivity and solubility in various solvents. This structural motif allows for diverse chemical modifications, making it a valuable precursor in synthetic chemistry. The compound’s ability to undergo ring-opening polymerization has led to the development of novel biodegradable polymers with potential applications in medical implants and sustainable packaging materials.
In recent years, research on Tetronic acid has expanded significantly, particularly in the field of green chemistry and material science. One of the most promising areas of investigation has been its role in the synthesis of polyesters. These polyesters exhibit excellent biodegradability and mechanical properties, making them ideal for environmentally friendly applications. For instance, studies have demonstrated that copolymerization of Tetronic acid with other monomers can yield materials with tailored thermal stability and hydrolytic degradation rates.
Moreover, the pharmaceutical industry has recognized the potential of Tetronic acid as a key intermediate in drug development. Its structural features make it a suitable candidate for synthesizing various pharmacologically active compounds. Recent studies have explored its derivatives as potential antimicrobial agents, highlighting its significance in combating resistant bacterial strains. The hydroxyl groups in its structure allow for further functionalization, enabling the creation of complex molecules with targeted therapeutic effects.
The industrial production of Tetonic acid (CAS No. 4971-56-6) has also seen advancements, with researchers optimizing synthetic routes to enhance yield and purity. Traditional methods often involve fermentation processes using microorganisms capable of metabolizing sugars into this compound. However, recent innovations have focused on catalytic conversion methods, which offer higher efficiency and reduced environmental impact. These advancements align with global efforts to promote sustainable manufacturing practices.
Another area where Tetonic acid has made significant contributions is in the field of nanotechnology. Its ability to form stable complexes with metal ions has been exploited in the development of novel catalysts and nanomaterials. These materials have potential applications in energy storage devices, such as supercapacitors and batteries, where high surface area and conductivity are crucial. The incorporation of Tetonic acid-based ligands into metal nanoparticles has been shown to enhance catalytic activity and stability.
The environmental impact of using Tetonic acid as a raw material for various products has also been a focus of research. Studies have demonstrated that polymers derived from this compound exhibit lower toxicity profiles compared to conventional plastics. This makes them suitable for applications where environmental safety is a priority, such as in medical devices and consumer products. Additionally, the biodegradable nature of these polymers ensures that they do not contribute to long-term pollution issues associated with traditional synthetic materials.
In conclusion, Tetonic acid (CAS No. 4971-56-6) is a multifaceted compound with extensive applications across multiple industries. Its unique chemical properties have enabled advancements in biodegradable polymers, pharmaceutical intermediates, nanotechnology, and sustainable manufacturing processes. As research continues to uncover new possibilities for this compound, its role in addressing global challenges such as environmental sustainability and healthcare innovation is set to expand further.
4971-56-6 (Tetronic acid) 関連製品
- 41051-14-3(Butanoic acid,4-ethoxy-3-oxo-, ethyl ester)
- 35594-15-1(Ethyl 4-Acetoxy-3-oxobutanoate)
- 41051-15-4(methyl 4-methoxy-3-oxobutanoate)
- 66762-68-3(ethyl 4-methoxy-3-oxo-butanoate)
- 1396632-01-1(1-(3-fluoro-4-methylphenyl)-3-2-(4-methylpiperazin-1-yl)pyrimidin-5-ylurea)
- 1922855-17-1(1-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-4,4,7-trimethyl-)
- 2171192-42-8(2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpentanamidooxy}acetic acid)
- 1798017-15-8(6-fluoro-N-[(3-methoxyphenyl)methyl]-3-(piperidine-1-carbonyl)quinolin-4-amine)
- 2228204-70-2(methyl 4-(chlorosulfonyl)methyl-2-methylbenzoate)
- 1515424-40-4(1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene)

